molecular formula C18H18N2O2S B353030 N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide CAS No. 852046-15-2

N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Cat. No.: B353030
CAS No.: 852046-15-2
M. Wt: 326.4g/mol
InChI Key: OFJPGCRFUQCXDV-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a synthetic benzothiazole derivative supplied for research and development purposes. Benzothiazole and its derivatives are recognized in medicinal chemistry as versatile scaffolds with a broad spectrum of biological activities . This privileged structure is a compound of interest in early-stage discovery research, particularly for investigating new therapeutic agents. Researchers value this class of compounds for its potential in various applications, which may include antitumor, antimicrobial, and anti-inflammatory activities, based on the established pharmacological significance of the benzothiazole core . The specific mechanism of action, potency, and selectivity profile of this compound are subjects for ongoing or future investigation. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-6-5-7-14(13(12)2)19-17(21)10-11-20-15-8-3-4-9-16(15)23-18(20)22/h3-9H,10-11H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJPGCRFUQCXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Weight326.42 g/mol
Molecular FormulaC18H18N2O2S
LogP3.2408
LogD3.2408
Polar Surface Area38.241 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, studies on benzothiazole derivatives have demonstrated their effectiveness against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values in the range of 0.65μM0.65\mu M to 2.41μM2.41\mu M .
  • HeLa (cervical cancer) : Compounds showed cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics .

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Studies have shown that similar compounds can activate apoptotic pathways by increasing p53 expression and caspase activation .
  • Cell Cycle Arrest : It may interfere with the cell cycle progression, leading to halted growth in malignant cells.

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of benzothiazole derivatives similar to this compound. The results exhibited:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Showed inhibition against various fungal strains.

This suggests a broad-spectrum antimicrobial potential that warrants further investigation.

Pharmacological Evaluation

In pharmacological evaluations, compounds within the same class have been assessed for their ability to enhance platelet production and treat thrombocytopenia. The findings indicated that certain derivatives could act as agonists for specific receptors involved in hematopoiesis .

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Methyl-substituted aryl analogs (7c–7f) exhibit melting points ranging from 134–178°C, with bulkier substituents (e.g., 2,4-dimethyl in 7e) correlating with higher melting points due to improved crystal packing .
  • Spectral Trends : All compounds show characteristic IR absorptions for C=O (1680–1700 cm⁻¹) and NH groups (3200–3350 cm⁻¹). Aryl proton NMR signals (δ 7.1–8.2 ppm) vary slightly depending on substitution patterns .
  • Molecular Weight : The target compound’s estimated molecular weight (~348.4 g/mol) is lower than analogs (375–389 g/mol), reflecting fewer heteroatoms and substituents.

Structural and Functional Divergences

Substituent Effects on Reactivity

  • Benzothiazole vs. Thiazole/Oxadiazole : Unlike compounds (which feature 1,3,4-oxadiazole and thiazole rings), the target compound’s benzothiazol-2-one moiety may enhance π-π stacking interactions in biological targets .

Preparation Methods

Direct Amide Coupling via Carbodiimide-Mediated Activation

This method involves coupling 3-(2-oxo-1,3-benzothiazol-3-yl)propanoic acid with 2,3-dimethylaniline using a carbodiimide-based coupling agent. A representative procedure adapted from similar benzothiazole-amide syntheses (e.g.,) is outlined below:

Reagents :

  • 3-(2-Oxo-1,3-benzothiazol-3-yl)propanoic acid (1.0 equiv)

  • 2,3-Dimethylaniline (1.2 equiv)

  • N,N′-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

  • Triethylamine (Et<sub>3</sub>N, 1.0 equiv)

Procedure :

  • Activate the carboxylic acid by stirring with DCC in DCM/DCE at 25°C for 30 minutes.

  • Add 2,3-dimethylaniline and Et<sub>3</sub>N, then stir at 25–60°C for 4–24 hours.

  • Monitor reaction progress via thin-layer chromatography (TLC; eluent: hexane/EtOAc 3:1).

  • Filter precipitated dicyclohexylurea (DHU), concentrate under reduced pressure, and purify by silica gel chromatography.

Yield : 75–92% (estimated from analogous reactions in).

Stepwise Assembly via Benzothiazole Ring Formation

An alternative approach constructs the benzothiazole moiety after forming the propanamide backbone. This method, inferred from benzothiazole synthesis protocols, proceeds as follows:

Reagents :

  • 3-(Aminophenyl)propanamide precursor

  • Carbon disulfide (CS<sub>2</sub>)

  • Oxidative agents (e.g., H<sub>2</sub>O<sub>2</sub> or I<sub>2</sub>)

Procedure :

  • React 3-amino-N-(2,3-dimethylphenyl)propanamide with CS<sub>2</sub> in alkaline medium to form a dithiocarbamate intermediate.

  • Cyclize the intermediate via oxidative coupling using H<sub>2</sub>O<sub>2</sub>/AcOH or I<sub>2</sub>/EtOH.

  • Isolate the product through recrystallization (solvent: n-hexane/EtOAc).

Key Advantage : Avoids handling pre-formed benzothiazole derivatives, which may exhibit stability issues.

Reaction Optimization Parameters

Critical variables influencing yield and purity include:

ParameterOptimal RangeImpact on ReactionSource
Coupling AgentDCC > EDCl > DICDCC gives higher yields in amidation
SolventDCM > DCE > acetonePolarity affects activation rate
Temperature25–60°CHigher temps reduce reaction time
Aniline Equiv1.2–1.5Excess drives amidation to completion

Notable Observations :

  • Prolonged stirring (>24 h) at elevated temperatures (>60°C) promotes side reactions, including benzothiazole ring degradation.

  • Dichloroethane improves solubility for substrates with steric hindrance (e.g., 2,3-dimethyl substituents).

Purification and Characterization

Purification Techniques

  • Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc) removes unreacted aniline and DHU.

  • Recrystallization : n-Hexane/EtOAc (3:1) yields crystalline product with >98% purity.

Analytical Validation

TechniqueKey Diagnostic SignalsPurpose
<sup>1</sup>H NMRδ 2.25 (s, 6H, Ar-CH<sub>3</sub>), δ 10.2 (s, 1H, NH)Confirms amide and substituents
FT-IR1665 cm<sup>-1</sup> (C=O), 1530 cm<sup>-1</sup> (C=N)Validates benzothiazole and amide
HRMS[M+H]<sup>+</sup> calc. 341.1294, found 341.1298Verifies molecular formula

Data adapted from benzothiazole-amide analyses in.

Comparative Analysis of Synthetic Routes

MetricDirect CouplingStepwise Assembly
Total Steps23–4
Overall Yield75–92%60–75%
ScalabilitySuitable for >100 gLimited by CS<sub>2</sub> handling
Purity Profile≥98% after chromatography≥95% after recrystallization

Recommendation : The direct coupling method is preferred for large-scale synthesis due to higher yields and fewer steps.

Challenges and Mitigation Strategies

  • DHU Byproduct Formation :

    • Issue : DCC generates insoluble DHU, complicating workup.

    • Solution : Sequential filtration through sintered glass filters removes >90% of DHU before concentration.

  • Benzothiazole Hydrolysis :

    • Issue : Prolonged exposure to acidic/basic conditions cleaves the benzothiazole ring.

    • Solution : Maintain pH 6–8 during aqueous washes and limit reaction times to <24 h.

  • Steric Hindrance Effects :

    • Issue : 2,3-Dimethyl substituents slow amidation kinetics.

    • Solution : Use DCE as solvent and increase reaction temperature to 50°C .

Q & A

Q. What are the standard synthetic routes for N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with condensation of 2,3-dimethylaniline with a benzothiazole derivative. Key steps include:

  • Amide bond formation : Reacting 2,3-dimethylphenylamine with a benzothiazole-containing propanoyl chloride in dimethylformamide (DMF) under basic catalysis (e.g., triethylamine) at 60–80°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Optimization focuses on solvent choice, catalyst loading, and temperature to maximize yield (typically 60–75%) while minimizing side products like unreacted intermediates or hydrolysis byproducts .

Q. How is the compound characterized spectroscopically to confirm its structure?

  • NMR : 1^1H and 13^{13}C NMR are used to confirm the presence of the dimethylphenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm) and the benzothiazole moiety (e.g., carbonyl resonance at δ 170–175 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 353.12 for C18_{18}H17_{17}N2_2O2_2S) .
  • X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Intermediate Research Questions

Q. What in vitro assays are used to evaluate the compound’s antimicrobial activity, and how are conflicting results addressed?

  • Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus ATCC 25923, C. albicans SC5314). Discrepancies in MIC values across studies may arise from differences in inoculum size, growth media, or solvent effects (e.g., DMSO inhibition at >1% v/v) .
  • Control strategies : Include standard reference drugs (e.g., ciprofloxacin for bacteria) and validate assay reproducibility via triplicate experiments .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH stability : Assessed via HPLC at pH 2–10 (simulating gastrointestinal and physiological conditions). Degradation peaks at pH <3 suggest acid-sensitive amide bonds, necessitating enteric coatings for oral administration studies .
  • Thermal stability : TGA/DSC analysis shows decomposition above 200°C, confirming suitability for room-temperature storage .

Advanced Research Questions

Q. What computational methods resolve contradictions in structure-activity relationships (SAR) for benzothiazole derivatives?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., E. coli DNA gyrase). For example, conflicting SAR data on substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) are resolved by simulating binding affinities and comparing with experimental IC50_{50} values .
  • MD simulations : GROMACS assesses dynamic stability of ligand-protein complexes over 100 ns to validate docking predictions .

Q. How can crystallographic data explain discrepancies in reported bioactivity across polymorphic forms?

  • Polymorph screening : Use solvent-drop grinding or slurry crystallization to identify forms (e.g., Form I vs. II). SHELXL refinement reveals hydrogen-bonding variations (e.g., amide N–H⋯O=S interactions in Form I enhance solubility and bioavailability compared to Form II) .
  • Bioactivity correlation : Compare MICs of polymorphs against P. aeruginosa to link crystal packing with membrane permeability .

Q. What strategies mitigate off-target effects in cytotoxicity studies?

  • Selectivity profiling : Screen against human cell lines (e.g., HEK293, HepG2) using MTT assays. Off-target effects (e.g., mitochondrial toxicity) are minimized by modifying the propanamide linker’s hydrophobicity (ClogP <3) .
  • Metabolite tracking : LC-MS/MS identifies reactive metabolites (e.g., epoxide intermediates) that may cause hepatotoxicity .

Data Contradiction Analysis

Q. Why do some studies report potent antifungal activity while others show negligible effects?

  • Strain-specificity : Activity against C. albicans may depend on efflux pump expression (e.g., CDR1 knockout strains show 4-fold lower MICs) .
  • Assay media : RPMI-1640 vs. Sabouraud dextrose broth alter compound solubility and bioavailability .
  • Resolution : Use standardized CLSI M27/M38 protocols and include azole-resistant strains for cross-study comparability .

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Solubility parameters : Hansen solubility parameters (δD_D, δP_P, δH_H) predict miscibility. Experimental discrepancies arise from undetected polymorphic transitions (e.g., Form I → II in water) .
  • Co-solvency : Use water-miscible solvents (e.g., PEG 400) to enhance solubility for in vivo studies .

Comparative Tables

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Purity (HPLC)Reference
2,3-DimethylphenylamineAmidation8598.5
Benzothiazole-propanoyl chlorideAcylation7297.0

Q. Table 2. Comparative Bioactivity of Structural Analogs

CompoundSubstituentMIC (S. aureus) (μg/mL)LogPSAR Insight
Target compound2,3-dimethylphenyl8.22.9Optimal steric bulk for gyrase inhibition
Chlorinated analog5-Cl-benzothiazole4.13.4Enhanced activity but higher cytotoxicity
Methoxy analog4-OCH3_3-phenyl32.72.1Reduced membrane permeability
Source:

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